![molecular formula C13H12N2 B1267740 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile CAS No. 100723-77-1](/img/structure/B1267740.png)
2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile
Overview
Description
2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile is a chemical compound with the molecular formula C12H13N . It has a molecular weight of 171.2383 .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile and related compounds has been the subject of several studies . For instance, a novel class of HCV NS5B RNA dependent RNA polymerase inhibitors containing 2,3,4,9-tetrahydro-1H-carbazole scaffolds were designed and synthesized . Another study reported the first synthesis of tetrahydrocarbazole embedded styrene atropisomers via the reaction between 1- (aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole .Molecular Structure Analysis
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile can be represented by the SMILES stringC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O
. The InChI representation is InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2,(H,15,16)
.
Scientific Research Applications
Pharmaceutical Intermediate
2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure serves as a building block for the creation of molecules with potential therapeutic effects .
Synthesis of Aspidospermidine Alkaloids
This compound finds application in the synthesis of aspidospermidine alkaloids, which are a class of natural products known for their diverse pharmacological activities .
Green Chemistry Applications
The compound is involved in green chemistry practices, particularly in the synthesis of carbazole derivatives. It is used in catalysis by ionic liquids, which offers an environmentally friendly alternative to traditional synthesis methods .
Biological Activity Studies
Carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile , are studied for their biological activities. They are part of research efforts to discover new drugs with improved efficacy and reduced toxicity for diseases such as microbial and fungal infections .
Fischer Indole Synthesis
It plays a role in the Fischer indole synthesis, a method used to produce various indole derivatives. This process is significant in the field of medicinal chemistry for the development of bioactive molecules .
Catalysis Research
Research into catalysis often involves 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile due to its potential to act as a catalyst in organic reactions. This includes studies on transition metal complexes and their applications in intramolecular alkylation .
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZCODRVOUTZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288216 | |
Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |
CAS RN |
100723-77-1 | |
Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the stereochemistry of 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile important in the synthesis of (R)-Frovatriptan?
A1: The research emphasizes the importance of chirality in this synthesis. The paper describes the use of Candida antarctica lipase type B to selectively produce (S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile. This enantiomer is a crucial building block for (R)-Frovatriptan. The authors highlight a key step involving the inversion of the chiral center to avoid racemization, ensuring the final product is obtained in enantiomerically pure form []. This highlights the significance of stereochemistry in drug synthesis as different enantiomers can have different biological activities.
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